molecular formula C8H5F3N2O2 B2383993 5-(Trifluoromethoxy)-1,3-benzoxazol-2-amine CAS No. 1806318-94-4

5-(Trifluoromethoxy)-1,3-benzoxazol-2-amine

Cat. No. B2383993
CAS RN: 1806318-94-4
M. Wt: 218.135
InChI Key: KOOOWQOQBUXAFS-UHFFFAOYSA-N
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Description

The trifluoromethoxy group is a chemical group that is often used in pharmaceuticals due to its unique properties . It can be seen as a methoxy group whose hydrogen atoms are replaced by fluorine atoms . Compounds having this functional group are of some relevance as pharmaceuticals .


Synthesis Analysis

The synthesis of trifluoromethoxy-substituted compounds is a topic of ongoing research . For example, 5-Trifluoromethyl-2-formyl phenylboronic acid has been synthesized and characterized . The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues .


Molecular Structure Analysis

The molecular structure of trifluoromethoxy-substituted compounds can be complex . The trifluoromethoxy group is orthogonal to the ring plane . This unique conformation must be taken into account when analyzing the molecular structure of these compounds .


Chemical Reactions Analysis

Trifluoromethoxy-substituted compounds participate in a variety of chemical reactions . For example, the reaction of 2-chloro-5-trifluoromethoxypyrazine with 2 mol% of SbCl5 and stoichiometric amount of HF was complete after 1 h at 50 °C .


Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethoxy-substituted compounds can vary . For example, the density of (Trifluoromethoxy)benzene is 1.226 g/mL at 25 °C (lit.) .

Scientific Research Applications

Microwave-assisted Synthesis of Benzoxazole Derivatives

Benzoxazole derivatives, characterized by a fused benzene and oxazole ring, have shown significant pharmacological activities and properties in material science. A notable advancement in their synthesis is the application of microwave-assisted techniques, which provide a faster and more efficient method compared to conventional heating methods. This approach allows for the synthesis of benzoxazole derivatives under various reaction conditions and starting materials, highlighting its utility in modern chemistry research for developing compounds with a broad range of pharmacological properties (Özil & Menteşe, 2020).

Amino-1,2,4-triazoles in Organic Synthesis

The use of amino-1,2,4-triazoles as a fundamental raw material in the fine organic synthesis industry underscores the versatility of nitrogen-containing heterocycles. These compounds have been employed in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their application extends to the production of heat-resistant polymers, fluorescent products, and ionic liquids, demonstrating the broad utility of triazole derivatives in applied sciences and biotechnology (Nazarov et al., 2021).

Advances in Triazole Synthesis

Research on 1,2,3-triazole derivatives, facilitated by copper-catalyzed azide-alkyne cycloadditions (CuAAC) based on eco-friendly procedures, showcases the importance of triazoles in drug discovery, bioconjugation, and material science. The development of eco-friendly methods for triazole synthesis, including the use of renewable catalysts and green chemistry principles, emphasizes the ongoing efforts to make chemical synthesis more sustainable while expanding the utility of triazole derivatives across various fields (de Souza et al., 2019).

PFAS Removal by Amine-functionalized Sorbents

The research on amine-containing sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies indicates a critical application area for nitrogen-containing compounds. The effectiveness of amine-functionalized sorbents in PFAS removal through electrostatic interactions, hydrophobic interactions, and sorbent morphology highlights the potential of incorporating nitrogen-containing functional groups, such as those found in benzoxazole derivatives, in environmental remediation technologies (Ateia et al., 2019).

Mechanism of Action

While the mechanism of action of “5-(Trifluoromethoxy)-1,3-benzoxazol-2-amine” is not specifically known, related compounds such as benzoxaboroles block the cytoplasmic leucyl-tRNA synthetase (LeuRS) of the microorganism .

Safety and Hazards

Safety data sheets for related compounds suggest that they can cause severe skin burns and eye damage . Always handle these compounds with appropriate personal protective equipment and avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Trifluoromethoxy-substituted compounds are a topic of ongoing research . They have potential applications in the development of new potent, selective, effective, and safe antimalarial drugs against emergent resistance malarial models .

properties

IUPAC Name

5-(trifluoromethoxy)-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O2/c9-8(10,11)15-4-1-2-6-5(3-4)13-7(12)14-6/h1-3H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOOWQOQBUXAFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)N=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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